molecular formula C26H54O3Si B13808734 Methyl 2-[(trimethylsilyl)oxy]docosanoate CAS No. 56784-02-2

Methyl 2-[(trimethylsilyl)oxy]docosanoate

Cat. No.: B13808734
CAS No.: 56784-02-2
M. Wt: 442.8 g/mol
InChI Key: QSSVMTKWPPSPAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium methoxide . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of methyl 2-[(trimethylsilyl)oxy]docosanoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(trimethylsilyl)oxy]docosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(trimethylsilyl)oxy]docosanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(trimethylsilyl)oxy]docosanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release docosanoic acid, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(trimethylsilyl)oxy]docosanoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

56784-02-2

Molecular Formula

C26H54O3Si

Molecular Weight

442.8 g/mol

IUPAC Name

methyl 2-trimethylsilyloxydocosanoate

InChI

InChI=1S/C26H54O3Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26(27)28-2)29-30(3,4)5/h25H,6-24H2,1-5H3

InChI Key

QSSVMTKWPPSPAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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